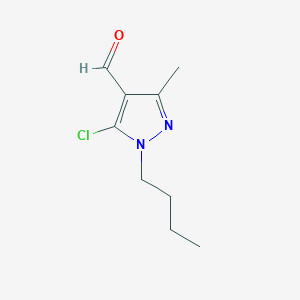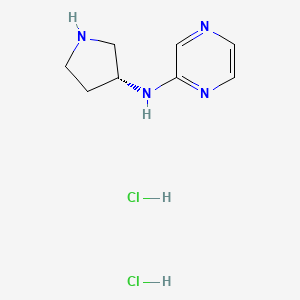
(R)-N-(Pyrrolidin-3-yl)pyrazin-2-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(Pyrrolidin-3-yl)pyrazin-2-amine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(Pyrrolidin-3-yl)pyrazin-2-amine dihydrochloride typically involves the following steps:
Formation of Pyrrolidine Moiety: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of Pyrazine Group: The pyrazine group is introduced via nucleophilic substitution reactions, often using pyrazine derivatives as starting materials.
Coupling Reaction: The pyrrolidine and pyrazine moieties are coupled through amination reactions, forming the desired compound.
Dihydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-N-(Pyrrolidin-3-yl)pyrazin-2-amine dihydrochloride may involve:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis steps in a sequential manner.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-(Pyrrolidin-3-yl)pyrazin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazine or pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Evaluated for its therapeutic effects in treating certain medical conditions.
Industry
Material Science: Utilized in the development of advanced materials with specific properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of ®-N-(Pyrrolidin-3-yl)pyrazin-2-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with receptors to modulate their signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-N-(Pyrrolidin-3-yl)pyrazin-2-amine dihydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
N-(Pyrrolidin-3-yl)pyrazin-2-amine: The free base form without the dihydrochloride salt.
Uniqueness
®-N-(Pyrrolidin-3-yl)pyrazin-2-amine dihydrochloride is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This stereochemistry can result in different pharmacokinetic and pharmacodynamic profiles compared to its enantiomer or other similar compounds.
Propriétés
IUPAC Name |
N-[(3R)-pyrrolidin-3-yl]pyrazin-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.2ClH/c1-2-9-5-7(1)12-8-6-10-3-4-11-8;;/h3-4,6-7,9H,1-2,5H2,(H,11,12);2*1H/t7-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYXOUIVXZWSQS-XCUBXKJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=NC=CN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NC2=NC=CN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(BENZYLSULFANYL)-N-(4-CHLOROPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2635643.png)
![1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2635644.png)
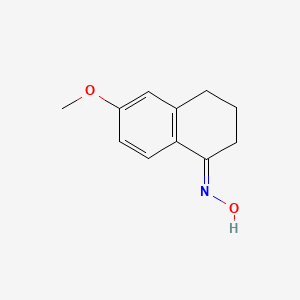
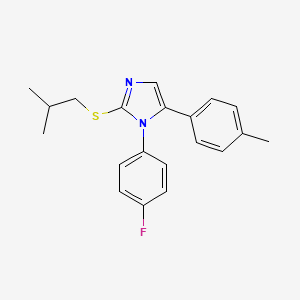
![2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2635649.png)

![4-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2635654.png)
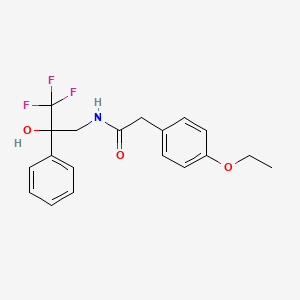
![Methyl 5-[(benzylsulfonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2635657.png)
![2-[(2,4-dichlorophenoxy)acetyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B2635658.png)
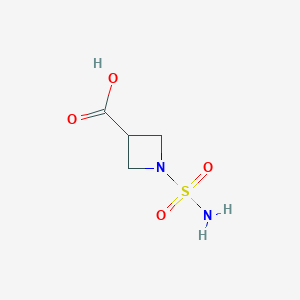
![3-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2635662.png)
![4-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2635664.png)
